molecular formula C22H22N2O2S B4183355 5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide

5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide

Cat. No.: B4183355
M. Wt: 378.5 g/mol
InChI Key: AKJAGEMKCFRLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide is an organic compound with a complex structure that includes a thiophene ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and butanoyl groups. The final step involves the formation of the amide bond under specific reaction conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide
  • 5-methyl-4-phenyl-2-[(2-phenylpropanoyl)amino]-3-thiophenecarboxamide
  • 5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-furanecarboxamide

Uniqueness

5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-phenyl-2-(2-phenylbutanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-3-17(15-10-6-4-7-11-15)21(26)24-22-19(20(23)25)18(14(2)27-22)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJAGEMKCFRLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide
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5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide
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5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide
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5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide
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5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide

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